2-(1H-Imidazol-1-yl)ethane-1-thiol

Description

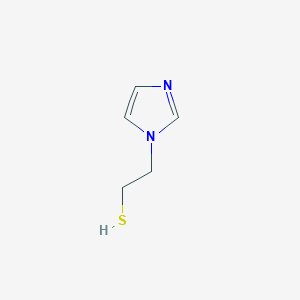

2-(1H-Imidazol-1-yl)ethane-1-thiol (CAS: 61551-95-9) is an organosulfur compound with the molecular formula C₅H₈N₂S and a molecular weight of 128.195 g/mol . Its structure comprises an imidazole ring linked to a thiol (-SH) group via an ethylene spacer. The thiol group confers nucleophilic reactivity, making it valuable in synthetic chemistry, particularly in the formation of thioesters and metal coordination complexes.

This compound is notably employed in the synthesis of pyrethrin analogs, such as S-(1R,3R)-chrysanthemoyl this compound, a key intermediate in pyrethroid insecticide research . Its synthesis typically involves reacting ethylene sulfide with imidazole in toluene, followed by purification via silica gel chromatography .

Properties

IUPAC Name |

2-imidazol-1-ylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJALVDBIOPZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602065 | |

| Record name | 2-(1H-Imidazol-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-95-9 | |

| Record name | 2-(1H-Imidazol-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)ethane-1-thiol typically involves the reaction of imidazole with ethane-1-thiol under specific conditions. One common method involves the use of a base to deprotonate the thiol group, followed by nucleophilic substitution on an imidazole derivative . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)ethane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole-thiol compounds.

Scientific Research Applications

2-(1H-Imidazol-1-yl)ethane-1-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(1H-Imidazol-1-yl)ethane-1-thiol exerts its effects often involves interactions with biological molecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein structure and function .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The thiol group in this compound enables disulfide bond formation and nucleophilic substitution, contrasting with hydroxyl or ester groups in analogs, which participate in hydrogen bonding or hydrolysis .

- Phenyl-containing derivatives (e.g., 2-(1H-Imidazol-1-yl)-1-phenylethanol) may have reduced water solubility due to hydrophobic aromatic rings .

Physical Properties

- Melting Points: Thiol derivatives are typically liquids at room temperature, whereas hydroxyl analogs like (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol are solids (mp 359–361 K) .

- Stability : Thiols are prone to oxidation, requiring inert storage conditions, while esters (e.g., Ethyl 2-(1H-imidazol-1-yl)acetate) are more stable under ambient conditions .

Biological Activity

2-(1H-Imidazol-1-yl)ethane-1-thiol, also known as imidazole ethyl thiol, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C5H8N2S

- Molecular Weight : 144.19 g/mol

- CAS Number : 1000866-40-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to exhibit:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, potentially through the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair .

Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial properties of imidazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In another study focusing on the anticancer properties, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

| HCT116 | 25 |

The mechanism was further elucidated through molecular docking studies, which suggested that the compound binds effectively to the active sites of target proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons were made with other imidazole-based compounds known for their biological activities.

| Compound | Activity Type | Potency |

|---|---|---|

| Imidazole | Antimicrobial | Moderate |

| Benzimidazole derivatives | Anticancer | High |

| 2-(4-Methylimidazolyl)ethylthiol | Antimicrobial/Anticancer | Moderate to High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.